6-Formyl-1H-indole-2-boronic acid pinacol ester
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Overview
Description
6-Formyl-1H-indole-2-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to an indole ring. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-1H-indole-2-boronic acid pinacol ester typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 6-formylindole using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-1H-indole-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to a hydroxyl group using hydrogen peroxide or other oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
Major Products
Oxidation: 6-Hydroxy-1H-indole-2-boronic acid pinacol ester.
Reduction: 6-Hydroxymethyl-1H-indole-2-boronic acid pinacol ester.
Substitution: Various biaryl or vinyl-indole derivatives depending on the coupling partner.
Scientific Research Applications
6-Formyl-1H-indole-2-boronic acid pinacol ester is utilized in several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block for drug discovery and development, enabling the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6-Formyl-1H-indole-2-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the boronic ester group to the palladium center, enabling subsequent coupling with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner .
Comparison with Similar Compounds
Similar Compounds
Indole-2-boronic acid pinacol ester: Similar structure but lacks the formyl group at the 6-position.
6-Bromo-1H-indole-2-boronic acid pinacol ester: Contains a bromine atom instead of a formyl group at the 6-position.
6-Methyl-1H-indole-2-boronic acid pinacol ester: Features a methyl group at the 6-position instead of a formyl group.
Uniqueness
6-Formyl-1H-indole-2-boronic acid pinacol ester is unique due to the presence of the formyl group, which provides additional reactivity and functionalization options.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-18)7-12(11)17-13/h5-9,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXCJRPRHIHCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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